molecular formula C19H22N2O5S B2813792 N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide CAS No. 306289-48-5

N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2813792
CAS No.: 306289-48-5
M. Wt: 390.45
InChI Key: JTHLXJMLQGWRLH-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide is a synthetic chemical compound belonging to the sulfamoyl-benzamide class, which is of significant interest in medicinal chemistry and biochemical research. This compound features a benzamide core substituted with a 3-ethoxyphenyl group and a 4-morpholinosulfonyl moiety. The sulfamoyl-benzamide scaffold is recognized for its potential as an inhibitor of various biologically relevant targets. Compounds within this structural class have been investigated as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a family of ectonucleotidases involved in physiological and pathological processes such as thrombosis, inflammation, and cancer . Furthermore, structurally related sulfamoyl-benzamides have been identified as potent and selective inhibitors of the NLRP3 inflammasome, a critical component of the innate immune system implicated in a range of diseases including Alzheimer's disease, acute myocardial infarction, and other inflammatory disorders . The mechanism of action for such inhibitors is thought to involve direct binding to target proteins, thereby modulating enzymatic activity or interfering with protein complex formation like the NLRP3 inflammasome . The molecular structure of this compound incorporates key features common to these bio-active molecules, suggesting its value as a research tool for exploring purinergic signaling, inflammatory pathways, and for guiding the development of novel therapeutic agents. The synthesis of this compound typically involves carbodiimide-mediated amide coupling between an appropriate benzoic acid derivative and the aniline, 3-ethoxyaniline . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-ethoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-2-26-17-5-3-4-16(14-17)20-19(22)15-6-8-18(9-7-15)27(23,24)21-10-12-25-13-11-21/h3-9,14H,2,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHLXJMLQGWRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-ethoxyphenyl intermediate. This can be achieved through the ethylation of phenol using ethyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Benzamide Group: The next step involves the introduction of the benzamide group. This can be accomplished by reacting the ethoxyphenyl intermediate with benzoyl chloride in the presence of a base like pyridine.

    Addition of the Morpholinosulfonyl Group: The final step is the addition of the morpholinosulfonyl group. This can be done by reacting the benzamide intermediate with morpholine and sulfonyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-(Morpholinosulfonyl)phenyl)benzamide (Compound 23, )

  • Structure: Benzamide core with a 4-morpholinosulfonylphenyl substituent.
  • Key Differences : Lacks the 3-ethoxy group; instead, the amide nitrogen is directly attached to a phenyl ring.
  • Activity : Demonstrated as a selective CHOP pathway activator, inducing apoptosis in cancer cells .
  • Synthesis: Prepared via amide coupling of 4-(morpholinosulfonyl)aniline with benzoyl chloride in acetonitrile (38% yield) .

N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)benzamide ()

  • Structure: Contains a 4-ethoxyphenylamino group linked to the sulfonamide.
  • Key Differences : Ethoxy group at the 4-position of the phenyl ring (vs. 3-position in the target compound).
  • Activity: Not explicitly reported, but positional isomerism may alter target selectivity or pharmacokinetics .

N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholinosulfonyl)benzamide ()

  • Structure : Incorporates a 1,3,4-oxadiazole ring and 3-methoxyphenyl group.
  • Key Differences : Oxadiazole heterocycle replaces the ethoxyphenylamide group, likely enhancing metabolic stability and diversifying target interactions.
  • Activity: Potential applications in oncology inferred from structural similarity to kinase inhibitors .

Key Structural-Activity Relationships (SAR)

Morpholinosulfonyl Group: Critical for target engagement (e.g., CHOP activation in , HDAC inhibition in ).

Substituent Position : 3-Ethoxy vs. 4-ethoxy () or nitro groups () significantly alters bioactivity and selectivity.

Heterocyclic Additions : Oxadiazole () or thiazole () moieties introduce diverse target interactions, such as kinase inhibition.

Biological Activity

N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide is a synthetic compound belonging to the class of sulfonamide derivatives, characterized by its unique structural features, including an ethoxyphenyl group and a morpholinosulfonyl substituent. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of ectonucleotidases, which are enzymes involved in nucleotide metabolism.

This compound interacts selectively with various enzymes, particularly human ectonucleotidases (NTPDases). These enzymes play critical roles in regulating nucleotide levels, which are essential for numerous cellular processes. The binding affinity of this compound to the active sites of these enzymes suggests a significant inhibitory effect, potentially leading to therapeutic applications in conditions related to aberrant nucleotide metabolism, such as cancer and inflammation.

Inhibition of Ectonucleotidases

Research indicates that this compound exhibits potent inhibitory activity against several isoforms of human NTPDases. The following table summarizes the IC50 values (the concentration required to inhibit 50% of enzyme activity) for various NTPDase isoforms:

Isoform IC50 (μM) Reference
h-NTPDase12.88 ± 0.13
h-NTPDase21.33 ± 0.05
h-NTPDase30.72 ± 0.11
h-NTPDase81.78 ± 0.08

These values indicate that the compound is particularly effective against h-NTPDase3 and h-NTPDase2, which are implicated in various pathological conditions.

Anticancer Properties

In addition to its role as an ectonucleotidase inhibitor, this compound has shown promising anticancer activity in vitro. Similar compounds have been tested against various human cancer cell lines, demonstrating significant cytotoxic effects. For instance, derivatives with similar structural motifs have been reported to induce apoptosis and inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Case Studies

  • Inhibition of Tumor Growth : A study evaluating the effects of sulfamoyl-benzamide derivatives on breast cancer cells revealed that compounds with similar structures to this compound significantly reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through tubulin polymerization inhibition .
  • Mechanistic Insights : Mechanistic studies have shown that the compound disrupts critical interactions between viral capsids and host factors, highlighting its potential utility in antiviral therapies as well .

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